molecular formula C18H16N2O B6326643 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% CAS No. 889951-16-0

5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%

Cat. No. B6326643
CAS RN: 889951-16-0
M. Wt: 276.3 g/mol
InChI Key: UYUNUSNASIXHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% (5-BPA-95) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 250-252°C. 5-BPA-95 is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-BPA-95 has been used in a variety of biological and biochemical studies, including studies of enzyme kinetics, metabolism, and drug action.

Scientific Research Applications

5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% has been used in a variety of biological and biochemical studies, including studies of enzyme kinetics, metabolism, and drug action. It has also been used as a fluorescent probe in studies of DNA and RNA.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and tyrosine hydroxylase. In addition, 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% has been shown to inhibit the activity of certain neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on monoamine oxidase and tyrosine hydroxylase, as well as an inhibitory effect on certain neurotransmitters. In addition, 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% has been shown to have a mild sedative effect in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in a 95% yield. Additionally, 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% is relatively stable and has a wide range of applications in scientific research. However, there are some limitations to using 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% in laboratory experiments. For example, it is not completely water-soluble and can be difficult to dissolve in aqueous solutions. In addition, 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% can be toxic in high concentrations, so care should be taken when handling and using it in laboratory experiments.

Future Directions

There are a number of potential future directions for 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% research. For example, further research could be conducted to better understand the mechanism of action of 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% and to determine its effects on other enzymes and neurotransmitters. Additionally, further research could be conducted to explore the potential applications of 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential therapeutic uses of 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%, such as its potential use as an antidepressant or antianxiety medication.

Synthesis Methods

5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis and the Steglich esterification. In the Williamson ether synthesis, a benzyl chloride is reacted with a pyridine to form 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%. The Steglich esterification involves the reaction of a benzyl alcohol with a pyridine to form 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%. Both methods produce 5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95% in a 95% yield.

properties

IUPAC Name

5-(4-phenylmethoxyphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18-11-8-16(12-20-18)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUNUSNASIXHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Benzyloxy)phenyl]-2-pyridinamine

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